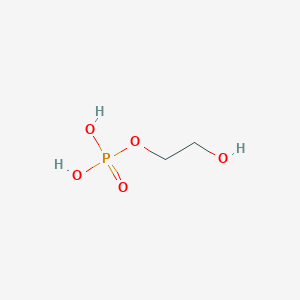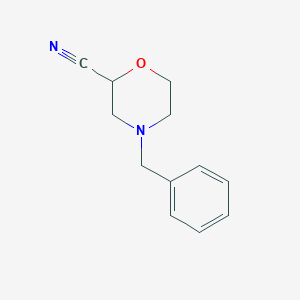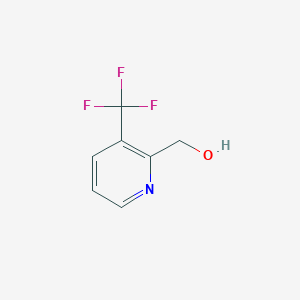
(3-(Trifluormethyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethyl)pyridin-2-yl)methanol is a compound that features a trifluoromethyl group attached to a pyridin-2-yl moiety, with a methanol functional group. This structure is relevant in the field of organic chemistry due to its potential use in various chemical reactions and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in the literature. For instance, α-trifluoromethyl-(indol-3-yl)methanols have been synthesized using a [3+2] cycloaddition, which is a method that could potentially be adapted for the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanol .
Molecular Structure Analysis
The molecular structure of compounds similar to (3-(Trifluoromethyl)pyridin-2-yl)methanol has been studied, revealing interesting coordination environments. For example, a nickel(II) complex with pyridin-2-ylmethanol ligands shows an irregular coordination environment, with the ligand coordinating via its pyridyl nitrogen and methanol oxygen atoms . This information can provide insights into the coordination behavior of (3-(Trifluoromethyl)pyridin-2-yl)methanol.
Chemical Reactions Analysis
Compounds with the pyridin-2-yl moiety have been shown to undergo various chemical reactions. Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with different nucleophiles to form various substituted products and heterocyclic derivatives . This suggests that (3-(Trifluoromethyl)pyridin-2-yl)methanol could also participate in similar reactions, potentially leading to a range of trifluoromethyl-containing compounds.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (3-(Trifluoromethyl)pyridin-2-yl)methanol are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the palladium(II) complex with tris(pyridin-2-yl)methanol ligands exhibits temperature-dependent structural changes, which could imply that (3-(Trifluoromethyl)pyridin-2-yl)methanol may also display unique physical properties under different conditions .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridinderivate, darunter (3-(Trifluormethyl)pyridin-2-yl)methanol, sind in der Agrochemie weit verbreitet. Sie dienen als wichtige Zwischenprodukte bei der Synthese von Pflanzenschutzmitteln und bieten aufgrund des Vorhandenseins von Fluor- und Pyridinstrukturen im Vergleich zu traditionellen Verbindungen überlegene Schädlingsbekämpfungseigenschaften .
Pharmazeutische Industrieanwendungen
In der pharmazeutischen Industrie werden diese Derivate aufgrund ihrer biologischen Aktivität eingesetzt. So sind sie beispielsweise an der Synthese von Verbindungen beteiligt, die auf PI3Ks abzielen, einer Art Lipidkinase, die mit Zellproliferation, Apoptose, Motilität, Zellinvasion und Glukosemetabolismus in Verbindung gebracht wird .
Synthese von Pestiziden
Die chemische Struktur von This compound macht es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener Pestizide. Seine Trifluormethylgruppe verstärkt die pestiziden Eigenschaften der Endprodukte .
Fungizide Aktivität
Untersuchungen haben gezeigt, dass Trifluormethylpyridinderivate für die fungizide Aktivität optimiert werden können. Die spezifische Konfiguration dieser Verbindungen spielt eine entscheidende Rolle für ihre Wirksamkeit gegen Pilzpathogene .
Safety and Hazards
The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “(3-(Trifluoromethyl)pyridin-2-yl)methanol”. It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Trifluoromethylpyridines are known to exhibit diverse biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including their bioavailability .
Result of Action
Trifluoromethylpyridines are known to exhibit diverse biological activities, suggesting they may have a variety of molecular and cellular effects .
Action Environment
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPMBJXMICOJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397175 |
Source


|
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131747-44-9 |
Source


|
| Record name | 3-(Trifluoromethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



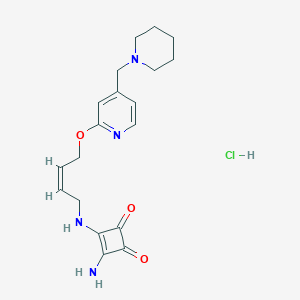
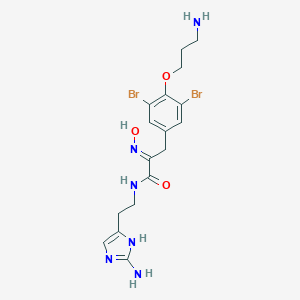
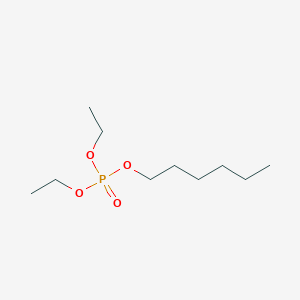
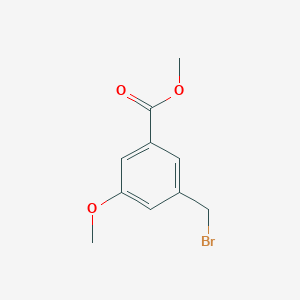
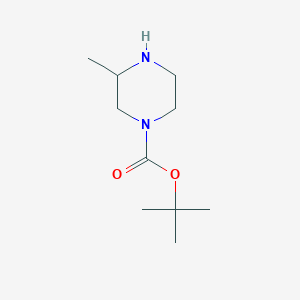


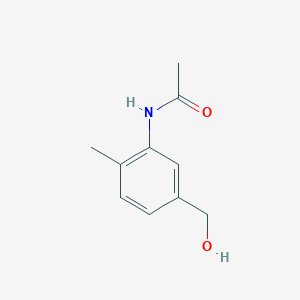
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
